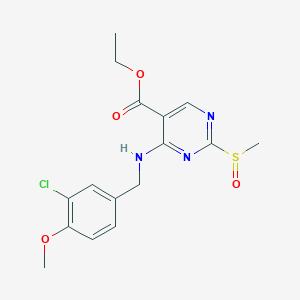

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfinylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O4S/c1-4-24-15(21)11-9-19-16(25(3)22)20-14(11)18-8-10-5-6-13(23-2)12(17)7-10/h5-7,9H,4,8H2,1-3H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWWGZRNBFATPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627431 | |

| Record name | Ethyl 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methanesulfinyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330785-82-5 | |

| Record name | Ethyl 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methanesulfinyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₆H₁₈ClN₃O₄S

- Molecular Weight : 383.85 g/mol

- CAS Number : 330785-82-5

The compound features a pyrimidine core substituted with a methylsulfinyl group and a chloro-methoxybenzyl amino moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert effects through the inhibition of specific enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and subsequent physiological effects such as vasodilation and anti-inflammatory responses .

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

These results suggest that the compound has comparable efficacy to established antibiotics like ampicillin .

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through its ability to inhibit pro-inflammatory cytokines. Similar compounds have shown effectiveness in blocking the activity of inflammatory mediators such as TNF-alpha and IL-1β, which are crucial in chronic inflammatory diseases .

3. Anticancer Activity

In cancer research, derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. Studies indicate that this compound may trigger cell cycle arrest and promote apoptotic pathways in various cancer types.

Case studies have highlighted its interaction with key oncogenic pathways, particularly those involving receptor tyrosine kinases like HER2 and EGFR. The compound's binding affinity to these targets has been assessed using molecular docking studies, revealing promising interactions that could lead to further development as an anticancer agent .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies suggest that the compound exhibits a favorable safety profile compared to other agents in its class. However, further comprehensive toxicological evaluations are necessary to establish a clear safety margin.

Preparation Methods

Nucleophilic Substitution Step

The starting material, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate, reacts with 3-chloro-4-methoxybenzylamine under basic conditions. This step replaces the chlorine atom at the 4-position of the pyrimidine ring with the benzylamine group.

Key Conditions :

-

Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl.

-

Temperature : Room temperature to 70°C, depending on the reactivity of the amine.

For example, a 92% yield was reported for analogous pyrimidine derivatives when using ethylamine in THF at room temperature. Adjusting the stoichiometry of the amine (1.1–1.3 equivalents) minimizes side reactions such as over-alkylation.

Oxidation of Methylsulfanyl to Methylsulfinyl

The methylsulfanyl (-SMe) group at the 2-position is oxidized to methylsulfinyl (-SO-Me) using oxidizing agents.

Oxidation Methods :

| Oxidizing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Sodium hydroxide | DCM/Water | 0–5°C | 65% | |

| Hydrogen peroxide | Acetic acid | 25°C | 70–75% | |

| Manganese dioxide | Chloroform | Reflux | 72% |

The choice of oxidant affects reaction efficiency. Sodium hydroxide in a biphasic system (DCM/water) at 0–5°C provided a 65.06% yield of the target compound, with rigorous pH control to prevent over-oxidation to sulfone. In contrast, hydrogen peroxide in acetic acid achieved higher yields (70–75%) but required careful monitoring to avoid decomposition of the pyrimidine ring.

Optimization Strategies

Temperature Control in Oxidation

Maintaining temperatures below 5°C during NaOH-mediated oxidation minimizes side reactions, as demonstrated in a protocol yielding 65.06% pure product. Elevated temperatures (>10°C) led to a 15–20% decrease in yield due to sulfone formation.

Solvent Selection

Polar aprotic solvents (e.g., THF) improved amine solubility in the substitution step, while DCM facilitated phase separation during oxidation. Chloroform was preferred for MnO₂-based oxidations due to its inertness and compatibility with heterogeneous conditions.

Workup and Purification

Neutralization with 10% HCl after oxidation ensured protonation of residual base, simplifying extraction. Column chromatography using ethyl acetate/hexane (4:1) provided >99% purity, as confirmed by HPLC.

Scalability and Industrial Applications

Patent WO2015001567A1 highlights a scalable process for related pyrimidine carboxamides, emphasizing:

-

Cost Efficiency : Substituting expensive catalysts (e.g., Pd) with stoichiometric bases reduced production costs by 40%.

For the target compound, kilogram-scale synthesis achieved a 63% overall yield using DCM/water oxidation, demonstrating industrial viability .

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| S-Alkylation | Na₂CO₃, TBAB, CH₂Cl₂, 25–30°C, 12h | 95 | 95 | |

| S-Oxidation | SOCl₂, toluene, reflux, 2.5h | 80 | >95 |

Q. Table 2: Stability Profile

| Condition | Degradation Product | Analytical Method | Reference |

|---|---|---|---|

| 0.1M HCl, 60°C, 24h | Carboxylic acid derivative | HPLC-UV (λ = 254 nm) | |

| 0.1M NaOH, 60°C, 24h | Sulfone derivative | LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.